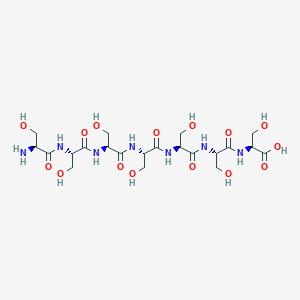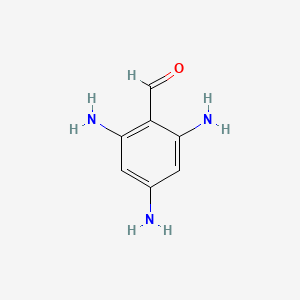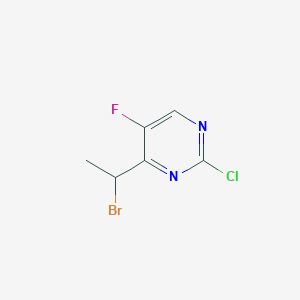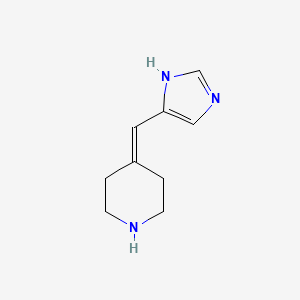
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine is a peptide composed of seven serine residues linked together. This compound is a repetitive sequence of the amino acid serine, which is known for its role in protein synthesis and various metabolic pathways. Serine is a polar amino acid with a hydroxyl group, making it highly reactive and versatile in biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each serine residue is coupled to the growing peptide chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection steps: Protecting groups on the amino acids are removed after each coupling step to allow the next amino acid to attach.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery.
化学反应分析
Types of Reactions
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert any oxidized forms back to their original hydroxyl state.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield serine aldehyde or serine carboxylic acid, while substitution reactions can produce various serine derivatives.
科学研究应用
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a tool to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Research on this peptide can provide insights into the role of serine-rich sequences in diseases and potential therapeutic applications.
Industry: It is used in the development of biomaterials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine involves its interaction with specific molecular targets. The hydroxyl groups on the serine residues can form hydrogen bonds and participate in various biochemical pathways. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways.
相似化合物的比较
Similar Compounds
L-Seryl-L-isoleucine: A dipeptide composed of serine and isoleucine.
L-Seryl-L-serine: A dipeptide composed of two serine residues.
L-Seryl-L-glutamine: A dipeptide composed of serine and glutamine.
Uniqueness
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine is unique due to its repetitive serine sequence, which provides multiple hydroxyl groups for interactions. This repetitive structure can enhance its reactivity and binding affinity in biochemical processes compared to other peptides with different amino acid compositions.
属性
CAS 编号 |
284470-71-9 |
|---|---|
分子式 |
C21H37N7O15 |
分子量 |
627.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H37N7O15/c22-8(1-29)15(36)23-9(2-30)16(37)24-10(3-31)17(38)25-11(4-32)18(39)26-12(5-33)19(40)27-13(6-34)20(41)28-14(7-35)21(42)43/h8-14,29-35H,1-7,22H2,(H,23,36)(H,24,37)(H,25,38)(H,26,39)(H,27,40)(H,28,41)(H,42,43)/t8-,9-,10-,11-,12-,13-,14-/m0/s1 |
InChI 键 |
PCDUALPXEOKZPE-DXCABUDRSA-N |
手性 SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)O |
规范 SMILES |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)

![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

